molecular formula C10H10FNO B182169 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 145485-58-1

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B182169
CAS No.: 145485-58-1
M. Wt: 179.19 g/mol
InChI Key: OISQPDAXCFWYTC-UHFFFAOYSA-N
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Description

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzoazepines This compound is characterized by a seven-membered ring containing nitrogen and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with a suitable ketone, followed by cyclization using a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
  • 6-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
  • 6-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Uniqueness

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISQPDAXCFWYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597501
Record name 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145485-58-1
Record name 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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